tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a benzyl group that is further substituted with bromine and fluorine atoms
Mechanism of Action
Target of Action
Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The favorable interaction with macromolecules attributed to the piperazine ring’s conformational flexibility and polar nitrogen atoms is considered an important synthetic strategy in drug discovery .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties of compounds containing piperazine rings are considered important factors in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzyl halide, such as 2-bromo-4-fluorobenzyl chloride.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected by reacting it with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyl position, to form various derivatives.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce benzyl alcohols or carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine ring is a common motif in many pharmaceuticals, and the presence of bromine and fluorine atoms can enhance biological activity and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chlorobenzyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This unique substitution pattern can influence the compound’s reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
tert-butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAGTCXKXRCMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609630 |
Source
|
Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460094-96-6 |
Source
|
Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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